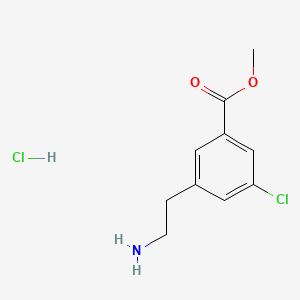

Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride

Description

Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride is a synthetic organic compound featuring a benzoate ester core with a chlorine atom at the 5-position and a 2-aminoethyl substituent at the 3-position.

Properties

Molecular Formula |

C10H13Cl2NO2 |

|---|---|

Molecular Weight |

250.12 g/mol |

IUPAC Name |

methyl 3-(2-aminoethyl)-5-chlorobenzoate;hydrochloride |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)8-4-7(2-3-12)5-9(11)6-8;/h4-6H,2-3,12H2,1H3;1H |

InChI Key |

KCHBIGYIMNRICG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CCN)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Nitration of m-Toluic Acid

- Raw material: m-Toluic acid (3-methylbenzoic acid)

- Reagent: Nitric acid (mass concentration 60-75%, preferably 63.5-70%)

- Conditions: Temperature 0 to 20 °C (preferably 0 to 10 °C), reaction time 1-2 hours

- Process: m-Toluic acid is added gradually to nitric acid under stirring to form 2-nitro-3-methylbenzoic acid.

- Volume ratio: 1 g m-toluic acid to 3-5 mL nitric acid (preferably 4 mL)

Hydrogenation Reduction of 2-Nitro-3-methylbenzoic Acid

- Catalyst: Palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel

- Solvent: Ethanol or other suitable hydrogenation solvents

- Conditions: Hydrogen atmosphere, 50 °C, normal pressure, 2 hours

- Outcome: Reduction of the nitro group to an amino group yielding 2-amino-3-methylbenzoic acid with a purity of ~99.2% and yield ~98.6%

Chlorination to 2-Amino-3-methyl-5-chlorobenzoic Acid

- Reagents: Dichlorohydantoin (N-chlorinating agent), benzoyl peroxide (1-2% mass as catalyst)

- Solvent: N,N-dimethylformamide (DMF), N,N-dimethylacetamide, sulfolane, or dimethyl sulfoxide (DMSO)

- Conditions: 90-110 °C, 1-2 hours

- Procedure: The amino acid is chlorinated selectively at the 5-position to yield 2-amino-3-methyl-5-chlorobenzoic acid.

- Purity: 99.0-99.5%

- Yield: 63.0-68.4% total over three steps; isolated chlorination step yields ~87%

Summary Table for Intermediate Preparation

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Nitration | m-Toluic acid + HNO3 (63.5-70%) | 0–10 | 1–2 hours | - | - | Stirring, portionwise addition |

| Hydrogenation Reduction | Pd/C catalyst, H2, ethanol | 50 | 2 hours | 98.6 | 99.2 | Normal pressure |

| Chlorination | Dichlorohydantoin, benzoyl peroxide, DMF | 90–110 | 1–2 hours | 87 | 99.5 | Selective 5-position chlorination |

Conversion to this compound

After obtaining 2-amino-3-methyl-5-chlorobenzoic acid, the following steps are typically employed to reach the target compound:

Esterification to Methyl 3-(2-aminoethyl)-5-chlorobenzoate

- Method: The carboxylic acid is esterified to the methyl ester using standard esterification techniques such as Fischer esterification or via methylation reagents (e.g., diazomethane or methyl iodide under basic conditions).

- Conditions: Acid catalysis (e.g., sulfuric acid) or base-mediated methylation in anhydrous solvents.

- Outcome: Formation of methyl 3-(2-aminoethyl)-5-chlorobenzoate.

Introduction of the 2-Aminoethyl Side Chain

- Approach: The aminoethyl group can be introduced via nucleophilic substitution or reductive amination on a suitable precursor such as a 3-(2-bromoethyl)-5-chlorobenzoate or via reduction of a corresponding nitroethyl intermediate.

- Conditions: Controlled nucleophilic substitution, often in polar aprotic solvents, followed by purification.

Formation of Hydrochloride Salt

- Method: The free base methyl 3-(2-aminoethyl)-5-chlorobenzoate is treated with hydrochloric acid (HCl) in an appropriate solvent to form the hydrochloride salt.

- Purpose: Improves compound stability, crystallinity, and handling properties.

Analytical and Quality Control Measures

- Purity Determination: High-performance liquid chromatography (HPLC) with reversed-phase C18 columns, mobile phase methanol/water (50:50), flow rate 1 mL/min, detection at 265 nm.

- Melting Point: 238-243 °C for 2-amino-3-methyl-5-chlorobenzoic acid intermediate.

- Yield and Purity: Consistently high yields (overall ~63-68%) and purity (>99%) have been reported in industrially scalable processes.

Summary and Industrial Relevance

The preparation of this compound relies on well-established aromatic substitution reactions, including nitration, hydrogenation, and selective chlorination, followed by esterification and side-chain functionalization. The described methods emphasize:

- Use of inexpensive and readily available starting materials (e.g., m-toluic acid),

- Environmentally considerate procedures avoiding hazardous chlorination gases,

- High yields and purity suitable for industrial production,

- Detailed reaction parameters that enable reproducibility and scale-up.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride exerts its effects involves interactions with various molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the ester and chlorine groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride and its analogs:

*Hypothetical structure based on nomenclature and analogs.

Key Differences in Physicochemical Properties

Substituent Effects: Chlorine vs. Aminoethyl vs. Methylamino: The 2-aminoethyl group (primary amine) in the target compound offers greater hydrogen-bonding capacity compared to the methylamino group (secondary amine) in Methyl 5-chloro-2-(methylamino)benzoate, which may enhance solubility in polar solvents .

Aromatic System :

- Unlike indole-based analogs like 5-Methoxytryptamine HCl, the target compound’s benzene ring lacks the heterocyclic nitrogen, which could reduce its ability to interact with serotonin receptors .

Biological Activity

Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and structure-activity relationships (SAR) based on diverse research findings.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the aminoethyl side chain allows for the formation of hydrogen bonds and electrostatic interactions, which can modulate the activity of these targets. This interaction profile suggests potential applications in drug design where modulation of enzyme activity is desired.

Cytotoxicity and Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic properties against several cancer cell lines. In vitro studies have shown that compounds with similar structures can inhibit tumor growth effectively. For instance, compounds derived from chlorobenzoate structures have been tested against various human cancer cell lines, revealing significant anticancer activity .

Case Study: Anticancer Efficacy

A notable study investigated the cytotoxic potency of various derivatives against breast cancer cell lines, including MDA-MB-231 (triple-negative) and MCF-7 (estrogen receptor-positive). The results indicated that specific modifications in the structure of related compounds could enhance their antiproliferative effects. For example, compounds with an amino group showed improved efficacy compared to their non-amino counterparts, suggesting that this compound may also exhibit similar enhancements in activity when appropriately modified .

Structure-Activity Relationship (SAR)

The SAR studies are crucial for understanding how structural variations influence biological activity. In the context of this compound:

- Substituent Effects : Variations in the substituents on the aromatic ring and the amino group significantly impact cytotoxicity. For instance, increasing the length or branching of the side chain can enhance binding affinity to target proteins.

- Activity Correlation : Compounds with specific substituents demonstrated varying degrees of inhibition against cancer cell proliferation, with some achieving IC50 values in low micromolar ranges .

| Compound | Structure | IC50 (μM) | Cancer Cell Line |

|---|---|---|---|

| Compound A | Methyl 3-(2-aminoethyl)-5-chlorobenzoate | 4.90 | MDA-MB-231 |

| Compound B | Related derivative with additional methyl group | 3.38 | MDA-MB-231 |

| Compound C | Non-amino derivative | >10 | MDA-MB-231 |

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the reduction of nitro intermediates (e.g., methyl 5-chloro-2-nitrobenzoate) using reducing agents like tin chloride in ethyl acetate under acidic conditions . Subsequent steps may include alkylation or amination to introduce the aminoethyl group. Optimization focuses on:

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to minimize side reactions.

- Solvent systems : Polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.

- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., diazotization) to prevent decomposition .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : To assess purity (>95% recommended for biological assays) with a C18 column and UV detection at 254 nm .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (C₁₀H₁₃ClN₂O₂·HCl, theoretical MW 276.69) and detect isotopic patterns .

- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.8 ppm) and aromatic protons (δ ~7.2–7.5 ppm for chloro-substituted benzene) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation reported in analogs) .

- Ventilation : Use fume hoods due to potential dust/aerosol formation.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Batch variability : Validate purity via HPLC and elemental analysis .

- Assay conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) and control for pH/temperature.

- Structural analogs : Compare activity with derivatives lacking the chloro or aminoethyl group to isolate pharmacophores .

Q. What experimental strategies are recommended for elucidating its mechanism of action?

- Methodological Answer :

- Target identification : Use affinity chromatography or pull-down assays with tagged compounds .

- Kinetic studies : Measure IC₅₀ in enzyme inhibition assays (e.g., kinases) under varying ATP concentrations.

- In silico docking : Model interactions with receptors (e.g., GPCRs) using software like AutoDock Vina .

Q. How does the chloro substituent influence its stability under physiological conditions?

- Methodological Answer :

- Hydrolytic stability : Perform accelerated degradation studies in PBS (pH 7.4) at 37°C, monitoring via LC-MS for dechlorinated byproducts.

- Metabolic profiling : Incubate with liver microsomes to identify cytochrome P450-mediated modifications .

Q. What are the limitations of current analytical methods in detecting trace impurities?

- Methodological Answer :

- Detection thresholds : LC-MS/MS (MRM mode) improves sensitivity for low-abundance impurities (e.g., des-chloro analogs).

- Orthogonal validation : Cross-validate with 2D-NMR (HSQC, HMBC) for structural confirmation .

Comparative and Methodological Considerations

Q. How does this compound compare structurally and functionally to its non-chlorinated analogs?

- Methodological Answer :

- SAR studies : Replace the chloro group with fluorine or methyl to evaluate electronic/steric effects on receptor binding .

- Thermodynamic solubility : Measure in DMSO and aqueous buffers; chloro substituents often reduce solubility vs. methoxy analogs .

Q. What computational tools can predict its ADMET properties?

- Methodological Answer :

- SwissADME : Predict logP (clogP ~2.1), blood-brain barrier permeability, and CYP450 interactions .

- ProTox-II : Estimate acute toxicity (e.g., LD₅₀) and hepatotoxicity risks based on structural alerts .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in synthetic yields across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.